Cas no 603-69-0 (Ethyl diacetoacetate)

Ethyl diacetoacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl diacetoacetate
- Ethyl diacetoacetate,(3-Ethoxycarbonylacetyl acetone)
- 3-Ethoxycarbonylacetylacetone
- Diethyl diacetoacetate
- 2-Acetylacetoacetic acid ethyl ester
- Ethyl 2-acetyl-3-oxobutanoate
- 1-Ethyl-3-MethyliMidazoliuM Chloride [for Molten Salt]
- 2-acetyl-3-oxo-butyric acid ethyl ester
- 3-carboethoxy-2,4-pentanedione
- ETHYL 2-ACETYL-3-OXOBUTYRATE
- Ethyl 2-acetylacetoacetate
- ethyl acetylacetoacetate
- ETHYL DIACETYL ACETATE
- Diacetoacetic Acid Ethyl Ester
- Ethyl diacetylacetate
- Butanoic acid, 2-acetyl-3-oxo-, ethyl ester
- Butanoic acid,2-acetyl-3-oxo-, ethyl ester
- Ethyldiacetoacetate
- ethyl diacetyl-acetate
- PubChem14160
- Acetoacetic acid, 2-acetyl-, ethyl ester
- ethyl 2-acetyl-acetoacetate
- Ethyl diacetoacetat
-
- MDL: MFCD00009864
- Inchi: 1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h7H,4H2,1-3H3
- InChI Key: YMCDYRGMTRCAPZ-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C([H])(C(C([H])([H])[H])=O)C(C([H])([H])[H])=O)=O
- BRN: 775014
Computed Properties
- Exact Mass: 172.07400
- Monoisotopic Mass: 172.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.3
- Tautomer Count: 8
- Topological Polar Surface Area: 60.4
Experimental Properties
- Color/Form: Not available
- Density: 1.104 g/mL at 25 °C(lit.)
- Boiling Point: 103°C/17mmHg(lit.)
- Flash Point: Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
- Refractive Index: n20/D 1.47(lit.)
- Water Partition Coefficient: Not miscible in water.
- PSA: 60.44000
- LogP: 0.34370
- Solubility: Not available
Ethyl diacetoacetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Ethyl diacetoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl diacetoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E915605-500mg |
Ethyl Diacetoacetate |
603-69-0 | 500mg |
$ 65.00 | 2022-06-05 | ||
Apollo Scientific | OR13019-50g |
Ethyl diacetoacetate |
603-69-0 | 50g |
£112.00 | 2023-08-31 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003573-5g |
Ethyl diacetoacetate |
603-69-0 | 96% | 5g |
¥84 | 2024-05-22 | |
Cooke Chemical | A3993212-25G |
Ethyl Diacetoacetate |
603-69-0 | 96% | 25g |
RMB 478.40 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20149-250g |
Ethyl diacetoacetate, 97% |
603-69-0 | 97% | 250g |
¥10266.00 | 2023-03-02 | |
Enamine | EN300-49187-5.0g |
ethyl 2-acetyl-3-oxobutanoate |
603-69-0 | 95% | 5.0g |
$37.0 | 2023-07-07 | |
Enamine | EN300-49187-0.5g |
ethyl 2-acetyl-3-oxobutanoate |
603-69-0 | 95% | 0.5g |
$25.0 | 2023-07-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2170-25G |
Ethyl Diacetoacetate |
603-69-0 | >96.0%(GC) | 25g |
¥295.00 | 2024-04-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235041-25g |
Ethyl diacetoacetate, |
603-69-0 | 25g |
¥985.00 | 2023-09-05 | ||
1PlusChem | 1P003QVE-25g |
Ethyl Diacetoacetate |
603-69-0 | 95% | 25g |
$42.00 | 2025-02-20 |
Ethyl diacetoacetate Related Literature
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Angela A. Salim,Xue Xiao,Kwang-Jin Cho,Andrew M. Piggott,Ernest Lacey,John F. Hancock,Robert J. Capon Org. Biomol. Chem. 2014 12 4872
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3. LXXIII.—The magnetic rotation of compounds supposed to contain acetyl, or to be of ketonic originW. H. Perkin J. Chem. Soc. Trans. 1892 61 800
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Mohanad Shkoor,Abdolmajid Riahi,Olumide Fatunsin,Ibrar Hussain,Mirza A. Yawer,Mathias Lubbe,Stefanie Reim,Helmut Reinke,Christine Fischer,Peter Langer Org. Biomol. Chem. 2009 7 2182
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Haozhe He,Yanrong Ren,Yuge Dou,Tao Ding,Xiaomin Fang,Yuanqing Xu,Hao Xu,Wenkai Zhang,Zhigang Xie RSC Adv. 2015 5 105880
Additional information on Ethyl diacetoacetate
Ethyl diacetoacetate (CAS No 603-69-0): Applications and Recent Research Developments
Ethyl diacetoacetate, chemically known by the CAS number 603-69-0, is an organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester, characterized by its diacetoacetate functional group, exhibits a range of versatile applications, particularly in synthetic chemistry, agrochemicals, and medicinal chemistry. Its molecular structure, which includes both acetoacetate and ethyl ester functionalities, makes it a valuable intermediate in the synthesis of more complex molecules.
The compound Ethyl diacetoacetate is primarily utilized as a building block in organic synthesis due to its reactivity and stability. Its ability to undergo various chemical transformations, such as condensation reactions, alkylation, and acylation, makes it indispensable in laboratory settings. In recent years, researchers have explored its potential in the development of novel pharmaceuticals and agrochemicals, leveraging its structural properties to create more effective and environmentally friendly compounds.
One of the most notable applications of Ethyl diacetoacetate is in the synthesis of chiral compounds. The presence of stereogenic centers in its structure allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety of a drug can be highly dependent on its stereochemistry. Recent studies have demonstrated its utility in asymmetric synthesis, where catalysts such as transition metals and enzymes are employed to induce specific stereoselective reactions.
In the realm of medicinal chemistry, Ethyl diacetoacetate has been investigated for its potential as a precursor to bioactive molecules. Researchers have synthesized derivatives of this compound that exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported the development of novel kinase inhibitors derived from ethyl diacetoacetate that show promising activity against certain cancer cell lines. This highlights the compound's significance as a scaffold for drug discovery.
The agrochemical industry has also benefited from the use of Ethyl diacetoacetate. Its derivatives have been explored as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. A notable application is its use in synthesizing systemic fungicides that protect crops from fungal infections without causing significant harm to the plants themselves. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.
From a synthetic chemistry perspective, Ethyl diacetoacetate serves as a versatile reagent for various transformations. It can be easily converted into other functionalized compounds through reactions such as esterification, hydrolysis, and oxidation. These transformations make it an invaluable tool for chemists working on complex synthetic projects. Additionally, its relatively low cost and high availability make it an accessible choice for both academic research and industrial applications.
The latest research trends indicate that Ethyl diacetoacetate is being increasingly used in green chemistry initiatives. Researchers are exploring methods to synthesize this compound using environmentally benign solvents and catalysts, reducing the ecological footprint of its production. For example, recent studies have focused on using biocatalysts derived from microbial enzymes to produce ethyl diacetoacetate under mild reaction conditions. This approach not only improves yield but also minimizes waste generation.
In conclusion, Ethyl diacetoacetate (CAS No 603-69-0) is a multifunctional compound with broad applications across various scientific disciplines. Its role as an intermediate in organic synthesis, its utility in pharmaceutical development, and its contributions to sustainable agrochemical practices underscore its importance in modern chemistry. As research continues to evolve, it is likely that new applications and innovative uses for this compound will emerge, further solidifying its place as a cornerstone of chemical innovation.
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